N-benzyl-N-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-benzyl-N-methyl-1-benzofuran-2-carboxamide is a compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound, which includes a benzofuran ring, makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring
Industrial Production Methods
Industrial production of N-benzyl-N-methyl-1-benzofuran-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions that maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzofuran ring or the substituents attached to it.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
N-benzyl-N-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studies on anti-tumor, antibacterial, and anti-viral properties.
Medicine: Potential therapeutic applications include the development of drugs for treating cancer, bacterial infections, and viral diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. Similarly, its antibacterial and anti-viral activities may involve the disruption of microbial cell membranes or inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- N-benzyl-N-methyl-1-benzothiophene-2-carboxamide
- N-benzyl-N-methyl-1-benzimidazole-2-carboxamide
- N-benzyl-N-methyl-1-benzopyran-2-carboxamide
Uniqueness
N-benzyl-N-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of the benzofuran ring with benzyl and methyl groups.
Properties
IUPAC Name |
N-benzyl-N-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-18(12-13-7-3-2-4-8-13)17(19)16-11-14-9-5-6-10-15(14)20-16/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPGVRDRUROBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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